9-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “(5Z)-5-[(9-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a variety of functional groups, including a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidinone ring, and the attachment of the morpholine group. Typical reaction conditions might include:
Formation of the pyrido[1,2-a]pyrimidine core: This could involve a cyclization reaction using appropriate precursors under acidic or basic conditions.
Introduction of the thiazolidinone ring: This might be achieved through a condensation reaction involving a thioamide and a carbonyl compound.
Attachment of the morpholine group: This could be done via nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring could be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups in the pyrido[1,2-a]pyrimidine and thiazolidinone rings could be reduced to alcohols.
Substitution: The morpholine group could be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests that it might have activity against certain diseases, such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The pyrido[1,2-a]pyrimidine core and the thiazolidinone ring might play key roles in its binding to the target.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-5-[(9-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5Z)-5-[(9-METHYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential biological activity. Compared to similar compounds, it might have enhanced activity or selectivity for certain targets.
Properties
Molecular Formula |
C28H31N5O3S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O3S2/c1-19-8-6-13-32-25(19)30-24(29-11-7-12-31-14-16-36-17-15-31)22(26(32)34)18-23-27(35)33(28(37)38-23)20(2)21-9-4-3-5-10-21/h3-6,8-10,13,18,20,29H,7,11-12,14-17H2,1-2H3/b23-18- |
InChI Key |
WHZQAKMTFFTIGQ-NKFKGCMQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCN5CCOCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCN5CCOCC5 |
Origin of Product |
United States |
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